(2-Chloro-5-methoxypyrimidin-4-yl)methanamine
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Overview
Description
(2-Chloro-5-methoxypyrimidin-4-yl)methanamine is a heterocyclic organic compound with the molecular formula C6H8ClN3O. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-methoxypyrimidin-4-yl)methanamine typically involves the chlorination and methoxylation of pyrimidine derivatives. One common method includes the reaction of 2-chloro-5-methoxypyrimidine with methanamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-methoxypyrimidin-4-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in various chemical syntheses.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives .
Scientific Research Applications
(2-Chloro-5-methoxypyrimidin-4-yl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Chloro-5-methoxypyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methoxypyrimidine: A closely related compound with similar chemical properties.
5-Chloro-2-methoxypyrimidine: Another similar compound used in various chemical syntheses.
Uniqueness
(2-Chloro-5-methoxypyrimidin-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives .
Properties
Molecular Formula |
C6H8ClN3O |
---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
(2-chloro-5-methoxypyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C6H8ClN3O/c1-11-5-3-9-6(7)10-4(5)2-8/h3H,2,8H2,1H3 |
InChI Key |
TXFGFZNSIUUAKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1CN)Cl |
Origin of Product |
United States |
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